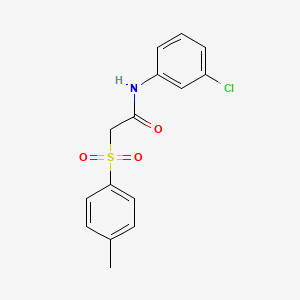

N-(3-chlorophenyl)-2-tosylacetamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-(4-methylphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-11-5-7-14(8-6-11)21(19,20)10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGXMTLNRQYVAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-tosylacetamide typically involves the reaction of 3-chloroaniline with tosyl chloride in the presence of a base, followed by the acylation of the resulting intermediate with acetic anhydride. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-tosylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the tosyl group to a thiol or other reduced forms.

Substitution: The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols or other reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-tosylacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the 3-chlorophenyl and tosyl groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Crystallographic Comparisons

2-Chloro-N-(3-chlorophenyl)acetamide

- Molecular Formula: C₈H₇Cl₂NO

- Key Features : The N–H bond adopts a syn conformation relative to the meta-chloro substituent, promoting intermolecular N–H⋯O hydrogen bonding along the a-axis .

- Crystal System : Triclinic (P1) with lattice parameters a = 8.326 Å, b = 9.742 Å, c = 11.491 Å .

2-Chloro-N-(3-nitrophenyl)acetamide

- Key Differences : The N–H bond adopts an anti conformation relative to the meta-nitro group, altering hydrogen-bonding networks and crystal packing .

- Impact of Substituents : Electron-withdrawing nitro groups reduce electron density on the phenyl ring, affecting reactivity compared to chloro substituents .

N-(3-Acetyl-2-thienyl)acetamide Derivatives

- Molecular Features : Incorporation of a thiophene ring and acetyl group introduces conjugation, altering electronic properties and spectroscopic profiles (e.g., distinct ¹H NMR shifts at δ 2.5–3.0 ppm for acetyl groups) .

- Applications : Serve as intermediates in heterocyclic chemistry, contrasting with the simpler phenyl backbone of N-(3-chlorophenyl)acetamide .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (K) | Key Substituents |

|---|---|---|---|---|

| N-(3-Chlorophenyl)acetamide | C₈H₈ClNO | 169.608 | 349.8 | -Cl (meta) |

| 2-Chloro-N-(3-methylphenyl)acetamide | C₉H₁₀ClNO | 183.63 | N/A | -Cl (ortho), -CH₃ (meta) |

| N-(3-Acetyl-2-thienyl)-2-bromoacetamide | C₈H₇BrNO₂S | 260.11 | N/A | -Br, acetyl-thienyl |

Notes:

- The meta-chloro substituent in N-(3-chlorophenyl)acetamide enhances lipophilicity compared to methyl or nitro analogs, influencing solubility and bioavailability .

- Bromo and phthalimido derivatives exhibit distinct IR spectra (e.g., C=O stretches at 1680–1720 cm⁻¹) due to electron-withdrawing effects .

Antimicrobial Activity

Benzofuran–oxadiazole acetamide derivatives (e.g., 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide) demonstrate potent antimicrobial activity, attributed to the synergistic effects of the chlorophenyl and heterocyclic moieties . In contrast, simpler chloroacetamides like N-(3-chlorophenyl)acetamide lack such broad-spectrum efficacy, highlighting the role of complex substituents .

Q & A

Q. What alternatives exist for toxic solvents in large-scale synthesis?

- Methodology : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF, which offer similar polarity but lower toxicity. Optimize reaction time/temperature via DoE (Design of Experiments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.